Penisimplicin B

Description

Properties

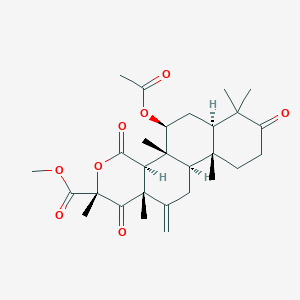

Molecular Formula |

C28H38O8 |

|---|---|

Molecular Weight |

502.6 g/mol |

IUPAC Name |

methyl (2R,4aS,4bR,5S,6aR,10aR,10bR,12aR)-5-acetyloxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,8-trioxo-4a,5,6,6a,9,10,10b,11-octahydronaphtho[1,2-h]isochromene-2-carboxylate |

InChI |

InChI=1S/C28H38O8/c1-14-12-17-25(5)11-10-18(30)24(3,4)16(25)13-19(35-15(2)29)27(17,7)20-21(31)36-28(8,23(33)34-9)22(32)26(14,20)6/h16-17,19-20H,1,10-13H2,2-9H3/t16-,17+,19-,20+,25-,26-,27-,28+/m0/s1 |

InChI Key |

FGZLCLGKDVEDKX-WAGVZALHSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2[C@](CCC(=O)C2(C)C)([C@@H]3[C@@]1([C@@H]4C(=O)O[C@@](C(=O)[C@]4(C(=C)C3)C)(C)C(=O)OC)C)C |

Canonical SMILES |

CC(=O)OC1CC2C(C(=O)CCC2(C3C1(C4C(=O)OC(C(=O)C4(C(=C)C3)C)(C)C(=O)OC)C)C)(C)C |

Synonyms |

penisimplicin B |

Origin of Product |

United States |

Preparation Methods

Media Composition and Incubation

The fungus was cultured in potato dextrose broth (PDB) medium, supplemented with 0.3% yeast extract and 0.1% monosodium glutamate to enhance metabolite production. Fermentation occurred in 500 mL Erlenmeyer flasks containing 200 mL of medium, incubated at 25°C for 25 days under static conditions. Agitation was maintained at 160 rpm to ensure aerobic conditions, which are essential for the expression of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) genes.

Biomass Harvesting and Extraction

After fermentation, the mycelia and broth were separated via filtration. The broth was extracted three times with ethyl acetate (EtOAc), while the mycelial mass was subjected to methanol extraction. The combined organic phases were concentrated under reduced pressure to yield a crude extract (12.6 g from 20 L of broth).

Chromatographic Purification of this compound

The isolation of this compound required a combination of open-column chromatography and preparative high-performance liquid chromatography (HPLC).

Preliminary Fractionation

The crude extract was initially fractionated using silica gel column chromatography with a gradient of petroleum ether–EtOAc–methanol (10:1:0 → 0:0:1). This yielded 12 fractions (A–L), with fraction D showing promising alkaloid content. Further purification of fraction D via Sephadex LH-20 (MeOH) produced four subfractions (D1–D4). Subfraction D2 was subjected to reversed-phase preparative HPLC (Agilent Zorbax SB-C18 column, 5 μm, 21.1 × 250 mm) using a MeCN–H2O gradient (45–55% over 25 min, 4 mL/min), yielding this compound (1.9 mg, tR = 19.6 min).

Table 1: HPLC Conditions for this compound Isolation

| Parameter | Specification |

|---|---|

| Column | Zorbax SB-C18 (5 μm, 21.1 × 250 mm) |

| Mobile Phase | MeCN–H2O (45–55% gradient) |

| Flow Rate | 4 mL/min |

| Detection | DAD at 220, 250, 315 nm |

| Retention Time | 19.6 min |

Structural Elucidation and Absolute Configuration

The structure of this compound (C25H37N2O7, MW 477.26 g/mol) was determined through integrated spectroscopic and computational approaches.

Spectroscopic Analysis

1D and 2D NMR (600 MHz, DMSO-d6) revealed a polyketide moiety (δH 2.45–3.50) linked to a cyclo(Leu-Pro) dipeptide (δH 7.79, NH). Key HMBC correlations connected H-16 to C-2/C-3/C-7 and H2-17 to C-2, establishing the C–C bond between the polyketide and cyclodipeptide.

Table 2: Selected NMR Data for this compound (DMSO-d6)

| Position | δH (ppm) | δC (ppm) | Key Correlations |

|---|---|---|---|

| 2 | - | 72.1 | HMBC: H-16, H2-17 |

| 16 | 4.20 | 56.8 | ROESY: H-19, H-21 |

| 19 | 3.95 | 58.2 | ROESY: H-16, H-21 |

| 21 | 4.05 | 60.3 | HMBC: C-20, C-23, C-24 |

Absolute Configuration Determination

-

Marfey’s Method : Acid hydrolysis of this compound released L-leucine, identified via LC-MS comparison with FDAA-derivatized standards.

-

ECD Calculations : Time-dependent density functional theory (TD-DFT) simulations at the B3LYP/6-31G(d,p) level matched the experimental ECD spectrum, confirming the 9S configuration.

-

DP4+ Probability Analysis : Bayesian evaluation of calculated vs. experimental 13C NMR shifts assigned the 9S,16R,19S,21S configuration with 97.91% probability.

Biosynthetic Pathway Proposal

This compound is hypothesized to originate from a hybrid PKS-NRPS pathway, though its C–C linkage between polyketide and peptide moieties deviates from canonical amide bond formation.

Polyketide Assembly

A heptaketide chain is synthesized from one acetyl-CoA and six malonyl-CoA units, followed by β-keto reduction and dehydration to form a substituted benzaldehyde intermediate.

Cyclodipeptide Integration

The cyclo(Leu-Pro) dipeptide, produced independently by a cyclodipeptide synthase, undergoes esterification with the polyketide carboxyl group via a non-enzymatic aldol reaction.

Scheme 1: Proposed Biosynthetic Pathway of this compound

-

Polyketide Formation : Acetyl-CoA + 6 malonyl-CoA → alkyl benzaldehyde.

-

Oxidation/Reduction : C-9 ketone reduction to secondary alcohol.

-

Dipeptide Cyclization : Leu-Pro cyclization via CDPS enzyme.

-

Conjugation : Non-enzymatic C–C bond formation between polyketide and cyclodipeptide.

Challenges and Optimization Opportunities

Yield Limitations

The low yield (1.9 mg from 20 L broth) highlights inefficiencies in fungal secondary metabolism. Strain mutagenesis or co-culture with bacterial elicitors could enhance production.

Synthetic Accessibility

Total synthesis remains unexplored due to the complexity of the C–C bond linkage. A biomimetic approach involving aldol coupling between polyketide and dipeptide fragments is proposed.

Q & A

Q. Q1. What experimental methodologies are recommended for isolating Penisimplicin B from natural sources, and how can purity be validated?

To isolate this compound, researchers typically employ chromatographic techniques (e.g., HPLC, column chromatography) guided by bioactivity assays. Purity validation requires spectroscopic methods such as NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular identity. For reproducibility, document solvent systems, retention times, and spectral data in the experimental section, adhering to guidelines for reporting synthetic procedures .

Q. Q2. How should researchers design in vitro assays to evaluate this compound’s bioactivity while minimizing false positives?

Use dose-response assays (e.g., IC₅₀ determination) with appropriate controls:

- Negative controls : Solvent-only treatments.

- Positive controls : Known inhibitors/activators for the target pathway.

- Counter-screens : Test against unrelated targets to rule out nonspecific effects.

Statistical validation (e.g., ANOVA with post-hoc tests) is critical, as outlined in preclinical reporting standards .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in this compound’s reported mechanisms of action across studies?

Contradictions often arise from contextual factors (e.g., cell type, concentration ranges). To address this:

Comparative meta-analysis : Pool data from multiple studies using tools like PRISMA guidelines.

Mechanistic redundancy testing : Combine genetic (e.g., siRNA knockdown) and pharmacological inhibition to validate target specificity.

Dose- and time-dependent studies : Establish causality between compound exposure and observed effects .

Q. Q4. How can researchers optimize in vivo pharmacokinetic studies for this compound to improve translational relevance?

Adopt a PICO framework:

- Population : Select animal models with metabolic similarities to humans (e.g., murine CYP450 isoforms).

- Intervention : Use stable isotope labeling to track compound distribution via LC-MS/MS.

- Comparison : Benchmark against clinically used analogs.

- Outcome : Measure bioavailability, half-life, and tissue penetration. Ensure compliance with ethical guidelines for animal studies .

Methodological Challenges

Q. Q5. What analytical workflows are recommended for characterizing this compound’s stereochemistry and potential isomers?

Chiral chromatography : Use polysaccharide-based columns to separate enantiomers.

Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions.

X-ray crystallography : Resolve crystal structures for unambiguous stereochemical assignment. Document all spectral parameters in supplementary data .

Q. Q6. How should researchers address batch-to-batch variability in this compound synthesis for reproducibility?

Implement quality-by-design (QbD) principles:

- Critical process parameters (CPPs) : Monitor reaction temperature, catalyst loading, and purification steps.

- Design of experiments (DoE) : Use factorial designs to identify variability sources.

- Stability testing : Assess compound degradation under storage conditions (e.g., light, humidity). Report these details in the "Experimental" section .

Data Interpretation and Reporting

Q. Q7. What statistical approaches are essential for validating this compound’s synergistic effects in combination therapies?

Apply the Chou-Talalay method to calculate combination indices (CI):

Q. Q8. How can researchers ensure their findings on this compound’s toxicity profile meet regulatory standards for preclinical data?

Follow NIH guidelines for preclinical reporting:

- Dose-ranging studies : Identify NOAEL (no-observed-adverse-effect level).

- Histopathological analysis : Include organ-specific toxicity assessments (e.g., liver, kidney).

- Data transparency : Publish raw data in repositories like Figshare or Zenodo .

Future Directions

Q. Q9. What gaps in this compound research warrant priority, and how can they be addressed methodologically?

Priority areas include:

- Target deconvidation : Use chemoproteomics (e.g., activity-based protein profiling).

- Resistance mechanisms : Perform long-term exposure assays with genomic sequencing.

- Formulation optimization : Explore nano-delivery systems to enhance solubility.

Propose these in the "Recommendations" section of manuscripts, aligning with frameworks for impactful research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.